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Compound of Interest

Compound Name: 3-iodo-1H-indole

Cat. No.: B116640 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-iodo-
1H-indole, a key intermediate in synthetic organic chemistry and drug discovery. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering a valuable resource for researchers, scientists, and professionals

in drug development. While a complete, published dataset for the unsubstituted 3-iodo-1H-
indole is not readily available in the literature, this guide presents data from closely related,

substituted analogs to provide representative spectroscopic values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR data for representative

iodo-indole derivatives. These values can be used as a reference for the characterization of 3-
iodo-1H-indole.

Table 1: ¹H NMR Spectroscopic Data of Representative Iodo-Indole Derivatives
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Compound Solvent Chemical Shift (δ) in ppm

Methyl 6-bromo-5-iodo-1H-

indole-3-carboxylate[1]
DMSO-d₆

12.12 (s, 1H, NH), 8.51 (s, 1H,

Ar-H), 8.12 (d, J = 2.9 Hz, 1H,

Ar-H), 7.87 (s, 1H, Ar-H), 3.81

(s, 3H, OCH₃)

Ethyl 5-iodo-1H-indole-3-

carboxylate[1]
DMSO-d₆

12.10 (s, 1H, NH), 8.34 (d, J =

1.5 Hz, 1H, Ar-H), 8.07 (s, 1H,

Ar-H), 7.47 (dd, J = 8.5, 1.6

Hz, 1H, Ar-H), 7.34 (d, J = 8.5

Hz, 1H, Ar-H), 4.28 (q, J = 7.1

Hz, 2H, CH₂), 1.32 (t, J = 7.1

Hz, 3H, CH₃)

5-iodo-1H-indole-3-

carbonitrile[1]
DMSO-d₆

12.35 (s, 1H, NH), 8.25 (s, 1H,

Ar-H), 7.95 (d, J = 1.3 Hz, 1H,

Ar-H), 7.55 (dd, J = 8.6, 1.6

Hz, 1H, Ar-H), 7.40 (d, J = 8.6

Hz, 1H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data of Representative Iodo-Indole Derivatives

Compound Solvent Chemical Shift (δ) in ppm

Methyl 6-bromo-5-iodo-1H-

indole-3-carboxylate[1]
DMSO-d₆

139.3, 117.5, 115.4, 112.9,

109.6, 105.1, 101.0, 92.5,

82.0, 48.8

Ethyl 5-iodo-1H-indole-3-

carboxylate[1]
DMSO-d₆

164.1, 135.6, 133.2, 130.5,

128.9, 128.2, 114.9, 106.0,

85.8, 59.3, 14.5

5-iodo-1H-indole-3-

carbonitrile[1]
DMSO-d₆

135.5, 134.5, 131.7, 129.2,

126.8, 115.8, 115.4, 86.0, 83.7

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for iodo-indole derivatives are presented in Table 3.

Table 3: IR Spectroscopic Data of Representative Iodo-Indole Derivatives

Compound Sample Phase
Characteristic Absorption
Bands (cm⁻¹)

Methyl 6-bromo-5-iodo-1H-

indole-3-carboxylate[1]
Not Specified

3649 (N-H stretch), 1709 (C=O

stretch), 1508, 1360, 1220,

1092

Ethyl 5-iodo-1H-indole-3-

carboxylate[1]
Not Specified

3276 (N-H stretch), 1672 (C=O

stretch), 1526, 1473, 1180,

1136, 1049

5-iodo-1H-indole-3-

carbonitrile[1]
Not Specified

3276 (N-H stretch), 2218 (C≡N

stretch), 1508, 1418, 1240,

883

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For 3-iodo-1H-indole, the molecular formula is C₈H₆IN, with a calculated exact

mass of 242.95450 Da.[2] The mass spectrum would be expected to show a prominent

molecular ion peak (M⁺) at m/z 243. The fragmentation pattern would likely involve the loss of

iodine and subsequent fragmentation of the indole ring.

Table 4: Mass Spectrometry Data for 3-iodo-1H-indole

Parameter Value Source

Molecular Formula C₈H₆IN PubChem CID 11207253[2]

Exact Mass 242.95450 Da PubChem CID 11207253[2]

Molecular Weight 243.04 g/mol PubChem CID 11207253[2]

Expected M⁺ Peak m/z 243 Inferred
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Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the iodo-indole sample and dissolve it in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon

atoms.

Data Processing:

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO-d₆: δH

= 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk.
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Alternatively, for soluble samples, dissolve a small amount in a suitable solvent (e.g.,

chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).

Data Acquisition:

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Collect the spectrum over a range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment or the pure solvent/KBr

pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Data Acquisition:

Introduce the sample into the mass spectrometer via an appropriate ionization source,

such as Electrospray Ionization (ESI) or Electron Impact (EI).

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g.,

TOF or Orbitrap) to determine the exact mass and elemental composition.

Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-iodo-1H-indole.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-iodo-1H-indole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116640#spectroscopic-data-for-3-iodo-1h-indole-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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